1,4-Naphthalenedione, 2-bromo-5-methoxy-
Overview
Description
1,4-Naphthalenedione, 2-bromo-5-methoxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of a bromine atom and a methoxy group attached to the naphthalenedione core. Naphthoquinones are naturally occurring pigments found in various plants, fungi, and some animals, and they have been extensively studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 1,4-Naphthalenedione, 2-bromo-5-methoxy- typically involves the bromination of 1,4-naphthoquinone followed by methoxylation. The reaction conditions for bromination often include the use of bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane. Methoxylation can be achieved using methanol in the presence of a base such as sodium methoxide. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,4-Naphthalenedione, 2-bromo-5-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of functionalized derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-bromo-5-methoxy- involves its interaction with cellular targets and pathways. In the context of autoimmune diseases, it promotes the expansion of CD8+ T cells, which in turn reduce antigen-specific CD4+ cells and inhibit the development of Th1 and Th17 cells . This modulation of the immune response leads to the alleviation of disease symptoms.
Comparison with Similar Compounds
1,4-Naphthalenedione, 2-bromo-5-methoxy- can be compared with other halogenated naphthoquinones such as 2-bromo-5-hydroxy-1,4-naphthoquinone and 2-chloro-5,8-dihydroxy-1,4-naphthoquinone . These compounds share similar structural features but differ in their specific substituents, which can influence their biological activities and applications. The presence of the methoxy group in 1,4-Naphthalenedione, 2-bromo-5-methoxy- may confer unique properties, making it distinct from its analogs.
Properties
IUPAC Name |
2-bromo-5-methoxynaphthalene-1,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO3/c1-15-9-4-2-3-6-10(9)8(13)5-7(12)11(6)14/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQQOCSYNXLLQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C=C(C2=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446176 | |
Record name | 1,4-Naphthalenedione, 2-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69833-09-6 | |
Record name | 1,4-Naphthalenedione, 2-bromo-5-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50446176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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